Daporinad

NAMPT Enzyme Inhibition Cancer Metabolism

Daporinad (FK866, APO866) is the first-in-class, non-competitive NAMPT inhibitor (Ki = 0.3 nM) and the definitive benchmark for NAD+ metabolism research. Unlike competitive inhibitors such as GMX1778, its unique non-competitive mechanism reliably induces autophagy, cell cycle arrest, and apoptosis, making it essential for generating cross-resistance models. Backed by established in vivo protocols and validated LC-qTOF-MS pharmacokinetic methods, this compound provides an unrivaled standard for comparative inhibitor development.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
CAS No. 658084-64-1
Cat. No. B1663336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaporinad
CAS658084-64-1
SynonymsAPO 866
APO-866
APO866
FK 866
FK-866
FK866 cpd
N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
InChIKeyKPBNHDGDUADAGP-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daporinad (CAS 658084-64-1): Product Overview for Procurement and Scientific Research


Daporinad (FK866, APO866, CAS 658084-64-1) is a highly specific, non-competitive small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [1]. This synthetic organic compound belongs to the benzamide class and acts by depleting cellular NAD+ and ATP levels, subsequently inducing autophagy, cell cycle arrest, and apoptosis in susceptible cancer cells . Daporinad has been investigated in multiple Phase I/II clinical trials for various malignancies, including cutaneous T-cell lymphoma, B-cell chronic lymphocytic leukemia, and melanoma [2].

Critical Differentiation: Why Daporinad (CAS 658084-64-1) Cannot Be Substituted by Other NAMPT Inhibitors


Daporinad is a non-competitive inhibitor of NAMPT [1]. This contrasts sharply with other NAMPT inhibitors like GMX1778, which is a competitive inhibitor . This difference in inhibition mechanism can lead to divergent cellular effects and resistance profiles. Indeed, cancer cells made resistant to Daporinad exhibit cross-resistance to other NAMPT inhibitors, including CHS-828 (GMX1778), GNE-617, and STF-118804 [2]. Therefore, for research applications requiring a specific inhibition modality or for studies investigating resistance mechanisms, Daporinad is not interchangeable with other in-class compounds.

Quantitative Evidence Guide for Daporinad (CAS 658084-64-1): Comparative Data for Informed Procurement


NAMPT Inhibition Potency: Daporinad vs. GMX1778

Daporinad is a non-competitive NAMPT inhibitor with a Ki of 0.3-0.4 nM, which is significantly more potent than the competitive NAMPT inhibitor GMX1778, which has a reported Ki of 120 nM . This 300-400 fold difference in binding affinity underscores Daporinad's superior potency at the enzyme level.

NAMPT Enzyme Inhibition Cancer Metabolism

NAMPT Inhibition Potency: Daporinad vs. MS0

In a direct comparison of recombinant human NAMPT inhibition, Daporinad (FK866) demonstrated an IC50 of 1.60 ± 0.32 nM, which is approximately 5.7-fold more potent than the novel NAMPT inhibitor MS0, which had an IC50 of 9.08 ± 0.90 nM [1].

NAMPT Enzyme Inhibition Cancer Metabolism

In Vitro Cytotoxicity in HepG2 Liver Cancer Cells

Daporinad effectively induces delayed cell death by apoptosis in HepG2 human liver carcinoma cells, with a reported IC50 of 1 nM . This high potency in a cellular context demonstrates its efficacy in inducing programmed cell death in a model cancer cell line.

HepG2 Cytotoxicity Apoptosis

Pharmacodynamic Difference: Non-Competitive vs. Competitive Inhibition

Daporinad is a non-competitive NAMPT inhibitor [1]. In contrast, STF-118804 is a competitive, reversible NAMPT inhibitor [2]. This fundamental difference in mechanism can affect the compound's efficacy under different substrate (nicotinamide) concentrations and its susceptibility to certain resistance mechanisms. Furthermore, cells selected for resistance to Daporinad exhibit cross-resistance to STF-118804 [3].

Mechanism of Action Enzyme Inhibition Drug Resistance

In Vivo Pharmacokinetic Profile in Mice

An LC-qTOF-MS assay was developed and validated to study Daporinad's pharmacokinetics in mice following intravenous administration. The study showed linear PK in the dose range of 5 to 10 mg/kg, but non-linear PK at a dose of 30 mg/kg [1]. Additionally, the study identified 25 metabolites of Daporinad in vitro and in vivo, providing a detailed metabolic profile [1].

Pharmacokinetics Metabolism In Vivo Studies

Daporinad as a Tool for Inducing Cross-Resistance Studies

Chronic exposure of HCT116 colorectal cancer cells to Daporinad resulted in the generation of a resistant sub-line, HCT116RFK866. These resistant cells were found to be cross-resistant to multiple other NAMPT inhibitors, including CHS-828 (GMX1778), GNE-617, and STF-118804, with EC50 values increasing by 4- to 19-fold compared to parental cells [1]. Whole-exome sequencing revealed two point mutations in NAMPT (H191R and K342R) in the resistant cells [1].

Drug Resistance Cancer Biology NAMPT

Optimal Application Scenarios for Daporinad (CAS 658084-64-1) in Research and Development


NAMPT Inhibition and NAD+ Depletion Studies

For research focused on the fundamental role of NAMPT in NAD+ biosynthesis and cancer metabolism, Daporinad is the benchmark inhibitor. Its high potency (Ki = 0.3 nM ) and non-competitive mechanism [1] make it the preferred tool for robustly depleting cellular NAD+ and ATP, thereby enabling clear dissection of downstream pathways including mTORC1, MAPK/ERK, and autophagy .

Investigating NAMPT Inhibitor Resistance Mechanisms

Daporinad is uniquely valuable for generating and characterizing NAMPT inhibitor resistance models. As a well-characterized, first-in-class inhibitor, it reliably induces cross-resistance to a broad panel of other NAMPT inhibitors [2]. This makes it an essential starting point for studies aiming to identify and overcome resistance mechanisms in cancer.

Benchmarking Novel NAMPT Inhibitors

In the development of new NAMPT-targeting agents, Daporinad serves as a critical standard for comparative studies. Its extensive characterization in enzymatic and cellular assays [3] provides a robust baseline against which the potency, selectivity, and mechanism of novel compounds can be quantitatively measured.

In Vivo Cancer Metabolism Studies in Murine Models

Researchers planning in vivo studies with Daporinad can rely on established protocols and a validated LC-qTOF-MS method for pharmacokinetic analysis [4]. The compound's in vivo efficacy in mouse xenograft models of leukemia and lymphoma is well-documented , and the availability of detailed PK data facilitates the design of robust and reproducible efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daporinad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.